molecular formula C11H11ClN2O3 B1229836 2-chloro-N-(3-ethyl-2-oxo-1,3-benzoxazol-6-yl)acetamide CAS No. 842971-33-9

2-chloro-N-(3-ethyl-2-oxo-1,3-benzoxazol-6-yl)acetamide

Cat. No.: B1229836
CAS No.: 842971-33-9
M. Wt: 254.67 g/mol
InChI Key: MOXIZUOIEDHYCB-UHFFFAOYSA-N
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Description

2-chloro-N-(3-ethyl-2-oxo-1,3-benzoxazol-6-yl)acetamide is a benzoxazole.

Scientific Research Applications

  • Synthesis and Characterization :

    • A study by Fuloria et al. (2009) focused on the synthesis and characterization of novel compounds related to 2-chloro-N-(3-ethyl-2-oxo-1,3-benzoxazol-6-yl)acetamide, evaluating their antimicrobial properties (Fuloria et al., 2009).
    • Similarly, Alagarsamy et al. (2015) synthesized a variety of novel acetamides related to the compound for analgesic and anti-inflammatory activities (Alagarsamy et al., 2015).
  • Cyclization Reactions :

    • Savchenko et al. (2020) explored the intramolecular cyclization of related acetamides, leading to the formation of pyridin-2(1H)-ones, a process that is significant in the synthesis of various heterocyclic compounds (Savchenko et al., 2020).
  • Herbicide Studies :

    • Latli and Casida (1995) conducted a study on the radiosynthesis of a chloroacetanilide herbicide, which includes compounds structurally similar to this compound (Latli & Casida, 1995).
  • Antioxidant Activity :

    • Kadhum et al. (2011) investigated the antioxidant activity of new coumarin derivatives, highlighting the potential of similar compounds in medicinal chemistry (Kadhum et al., 2011).
  • Structural Studies :

    • Aydın et al. (2017) performed a crystal structure and theoretical study on a compound structurally related to this compound, providing insights into its electronic and molecular structure (Aydın et al., 2017).
  • Anticancer Activity :

    • Horishny et al. (2021) synthesized acetamide derivatives for testing their anticancer activity, indicating the relevance of such compounds in cancer research (Horishny et al., 2021).

Properties

IUPAC Name

2-chloro-N-(3-ethyl-2-oxo-1,3-benzoxazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-2-14-8-4-3-7(13-10(15)6-12)5-9(8)17-11(14)16/h3-5H,2,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXIZUOIEDHYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCl)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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